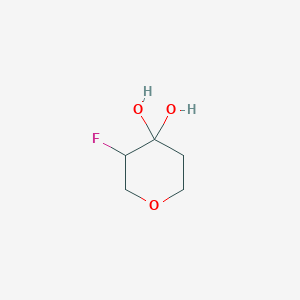

3-Fluorooxane-4,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorooxane-4,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQIVNQXMOFOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthesis and Characterization of 3-Fluorooxane-4,4-diol: A Novel Fluorinated Heterocycle

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This guide addresses the synthesis and characterization of 3-fluorooxane-4,4-diol, a novel compound for which, to date, no specific synthetic protocol has been published. Leveraging established principles of fluorine chemistry, we present a robust, scientifically-grounded proposed synthetic route starting from a commercially available precursor. This document provides a comprehensive framework for its preparation via electrophilic fluorination and subsequent hydration, followed by a detailed discussion of the analytical methodologies required for its unambiguous structural elucidation, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The protocols and insights herein are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and validate this promising new chemical entity.

Introduction: The Strategic Value of Fluorinated Oxanes

The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, bioavailability, and binding affinity.[1] The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties. The combination of these two features—a fluorine atom and an oxane core—presents a compelling strategy for developing novel chemical matter.

This compound is a unique structure featuring three key components:

-

An Oxane Ring: A stable, saturated six-membered heterocycle containing oxygen.

-

A Fluorine Substituent: Positioned at the C3 position, adjacent to a carbonyl or its hydrate.

-

A Geminal Diol (Hydrate): A hydrated ketone at the C4 position, stabilized by the electron-withdrawing nature of the adjacent fluorine atom.

This technical guide provides a proposed pathway to this molecule, designed to be a self-validating system where the rationale behind each step is explained, and the characterization methods provide definitive proof of structure.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉FO₃ | [2] |

| Molecular Weight | 136.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1COCC(C1(O)O)F | [2] |

| InChIKey | BKQIVNQXMOFOJZ-UHFFFAOYSA-N | [2] |

| XLogP3 | -0.8 | [2] |

Proposed Synthesis of this compound

Due to the absence of a published procedure, we propose a two-step synthesis commencing with the commercially available tetrahydro-4H-pyran-4-one. The strategy involves an α-fluorination followed by hydration of the ketone to the target gem-diol.

Caption: Proposed two-step synthesis of this compound.

Step 1: α-Fluorination of Tetrahydro-4H-pyran-4-one

Causality and Reagent Choice: The primary objective is to install a single fluorine atom adjacent to the carbonyl group. An electrophilic fluorination approach is ideal for this transformation. Reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are effective, modern electrophilic fluorine sources that are safer and more manageable than elemental fluorine gas.[1][3] We propose using Selectfluor® due to its high efficiency and operational simplicity in aqueous solvent systems, which directly facilitates the subsequent hydration step.[4] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source.

Experimental Protocol:

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a 1:1 mixture of acetonitrile and water (e.g., 100 mL for a 0.1 mol scale reaction).

-

Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-fluorotetrahydro-4H-pyran-4-one, can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the fluorinated ketone intermediate.

Step 2: Hydration to this compound

Mechanistic Principle: The equilibrium between a ketone and its corresponding gem-diol (hydrate) is significantly influenced by the electronic environment of the carbonyl carbon. The presence of the highly electronegative fluorine atom at the α-position inductively withdraws electron density from the carbonyl carbon. This increases its electrophilicity and stabilizes the hydrate form, shifting the equilibrium toward the desired this compound. This step may occur spontaneously during the aqueous workup of the fluorination reaction or can be completed by purification from a water-containing solvent system.

Protocol for Isolation and Purification:

-

Crystallization: The crude product from Step 1 can often be purified directly by recrystallization. Dissolve the crude material in a minimal amount of hot water or a mixed solvent system like acetone/water or ethanol/water.

-

Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Filtration: Collect the crystalline product by vacuum filtration, washing with a small amount of cold water.

-

Drying: Dry the crystals under vacuum to yield pure this compound. The presence of the diol can be confirmed by the disappearance of the ketone signal in IR and ¹³C NMR spectra and the appearance of hydroxyl signals.

In-depth Characterization

Unambiguous characterization is critical to validate the structure of the synthesized compound. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated organic molecules.[5] A full suite of experiments (¹H, ¹³C, ¹⁹F, and 2D correlation spectra like COSY and HSQC) should be performed. The presence of fluorine introduces characteristic splitting patterns (J-couplings) that are invaluable for confirming the structure.[6]

Table 2: Predicted NMR Spectroscopic Data for this compound (in D₂O)

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H NMR | 4.5 - 4.8 | ddd | JHF ≈ 48, Jgem, Jvic | H-3 (proton on carbon bearing fluorine) |

| 3.5 - 4.0 | m | - | H-2, H-5, H-6 (protons on carbons adjacent to oxygen) | |

| ¹³C NMR | 90 - 95 | d | ¹JCF ≈ 180-200 | C-3 (carbon bearing fluorine) |

| 95 - 100 | d | ²JCF ≈ 20-25 | C-4 (carbon bearing gem-diol) | |

| 60 - 70 | m | - | C-2, C-6 (carbons adjacent to oxygen) | |

| 30 - 40 | d | ²JCF ≈ 15-20 | C-5 | |

| ¹⁹F NMR | -190 to -210 | ddd | ¹JFH ≈ 48, etc. | F-3 |

Note: Chemical shifts (δ) are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Multiplicity: d = doublet, t = triplet, m = multiplet, ddd = doublet of doublet of doublets. J-couplings are approximate and serve as a guide.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 137.06 | Protonated Molecular Ion |

| [M+Na]⁺ | 159.04 | Sodiated Adduct |

| [M-H₂O+H]⁺ | 119.05 | Loss of water |

| [M-HF+H]⁺ | 117.06 | Loss of hydrogen fluoride |

X-Ray Crystallography

For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[8] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.

Generalized Protocol for Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., water, ethanol) or by vapor diffusion.[8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. The final refined structure provides incontrovertible evidence for the formation of this compound.[9]

Safety, Handling, and Storage

-

Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with combustible materials.

-

Product Handling: While the final product is not expected to be highly toxic, standard laboratory safety procedures should be followed. Handle with gloves and safety glasses.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion and Future Outlook

This guide outlines a logical and robust proposed synthesis for the novel compound this compound, based on well-established principles of modern organic chemistry. The detailed characterization workflow provides a clear path for researchers to validate its structure with high confidence. The successful synthesis and characterization of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs. Future work could explore its incorporation into biologically active scaffolds to investigate the impact of this unique fluorinated, hydrated heterocyclic motif on pharmacological activity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

O'Hagan, D., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry. [Link]

-

Gilmour, R., et al. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition. [Link]

-

ResearchGate. Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Britton Group. Fluorination Strategies. Simon Fraser University. [Link]

- Google Patents.

-

Pittman, C. U., et al. (1970). Fluoroalkyl Siloxanes as Liquid-Repellent Fabric Finishes. Part 1. A state-of-the-Art Review and Synthesis of the Monomers. Textile Research Journal. [Link]

-

Hammond, G. B., et al. (2018). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv. [Link]

-

Sandin, P., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

-

Fronczek, F. R., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

S. N. Dhuri, et al. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Clinical and Diagnostic Research. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

-

MDPI. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

-

Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

ResearchGate. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

-

NIST. Hexane, 1-fluoro-. NIST WebBook. [Link]

Sources

- 1. 氟化 [sigmaaldrich.com]

- 2. This compound | C5H9FO3 | CID 86811261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorination Strategies :: The Britton group [brittonsfu.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jeolusa.com [jeolusa.com]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 7. govinfo.gov [govinfo.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 3-Fluorooxane-4,4-diol: A Technical Guide

Introduction: Unveiling a Unique Molecular Architecture

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine into organic scaffolds continues to be a paramount strategy for modulating molecular properties. The target of our investigation, 3-Fluorooxane-4,4-diol, presents a fascinating convergence of structural motifs: a saturated six-membered oxane ring, a stereogenic center bearing a fluorine atom, and a geminal diol. The oxane (or tetrahydropyran) framework is a common feature in many biologically active natural products and pharmaceuticals.[1] Fluorine's unique stereoelectronic properties can profoundly influence conformation, metabolic stability, and binding affinity.

However, the geminal diol functionality introduces a layer of complexity. Gem-diols are often transient intermediates in the hydration of carbonyls, typically unstable and prone to dehydration.[2] Their isolation and characterization can be challenging, though stability is enhanced by factors such as intramolecular hydrogen bonding or the presence of electron-withdrawing groups—a role the adjacent fluorine atom in our target molecule could potentially play.

This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—that would define the structure of this compound. Lacking direct experimental spectra for this specific entity, this document serves as a foundational blueprint for researchers, synthesizing established principles and data from analogous structures to anticipate the spectral signatures required for its unambiguous identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy is the cornerstone for the structural elucidation of fluorinated organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D correlation experiments, would be essential. The presence of fluorine dramatically complicates ¹H and ¹³C spectra through spin-spin coupling, but in doing so, provides invaluable connectivity information.[3]

Theoretical Framework & Predicted Spectra

¹H NMR Spectroscopy: The proton spectrum is anticipated to be complex due to the locked chair-like conformation of the oxane ring and extensive coupling. The protons on the carbon bearing the fluorine (H3) will be significantly influenced, appearing as a doublet of multiplets due to coupling with adjacent protons and the fluorine atom. Geminal H-F coupling constants (²JHF) can be large, typically in the range of 42-80 Hz.[4] Protons on carbons adjacent to the ether oxygen (H2 and H6) will be deshielded, appearing further downfield.

¹⁹F NMR Spectroscopy: As the only naturally occurring fluorine isotope, ¹⁹F provides a highly sensitive and specific NMR handle.[3] The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[5] For an aliphatic fluoride such as this, a chemical shift in the range of -170 to -220 ppm (relative to CFCl₃) is expected. The signal would be split by neighboring protons (H2 and H3), providing clear evidence for its position.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is perhaps the most informative. The presence of fluorine introduces C-F coupling, splitting the signals of nearby carbons into doublets (or more complex multiplets). The one-bond coupling (¹JCF) is typically very large (170-250 Hz), making the C3 signal unmistakably a doublet.[6] Two- and three-bond couplings (²JCF and ³JCF) are smaller but still significant (5-25 Hz), affecting the signals for C2, C4, and C5. The carbon bearing the gem-diol (C4) is expected to appear in the 90-100 ppm range, a characteristic chemical shift for such hydrated carbons.[7][8]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H2 (ax, eq) | 3.8 – 4.2 | m | - |

| H3 | 4.5 – 4.9 | dm | ²JHF ≈ 45-50; ³JHH ≈ 2-10 | |

| H5 (ax, eq) | 1.7 – 2.1 | m | - | |

| H6 (ax, eq) | 3.5 – 3.9 | m | - | |

| OH x 2 | 4.0 – 6.0 | br s | - | |

| ¹³C | C2 | 65 – 70 | d | ²JCF ≈ 15-25 |

| C3 | 88 – 94 | d | ¹JCF ≈ 170-190 | |

| C4 | 95 – 105 | d | ²JCF ≈ 15-25 | |

| C5 | 30 – 35 | d | ³JCF ≈ 5-10 | |

| C6 | 60 – 65 | s (or small d) | ⁴JCF ≈ 0-2 | |

| ¹⁹F | F3 | -190 – -210 | ddd | ²JFH3 ≈ 45-50; ³JFH2ax, ³JFH2eq |

Note: Predicted values are based on data for analogous fluorinated tetrahydropyrans and general NMR principles. Actual values may vary.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can help in observing exchangeable OH protons, or CDCl₃).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Note the broad spectral width required for fluorine NMR.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C and splitting from C-F coupling. An APT or DEPT experiment can aid in distinguishing CH, CH₂, and CH₃ groups.

-

2D NMR: Perform correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. An H-F COSY or HMQC can also be used to confirm H-F couplings.

Visualization: NMR Analysis Workflow

Caption: A streamlined workflow for the complete NMR-based structural elucidation of this compound.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Theoretical Framework & Predicted Absorptions

The IR spectrum of this compound would be dominated by absorptions from its hydroxyl, ether, and carbon-fluorine bonds.

-

O-H Stretch: The two hydroxyl groups of the gem-diol will give rise to a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[9]

-

C-H Stretch: Aliphatic sp³ C-H stretching vibrations will appear as sharp to medium bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

-

C-O Stretch: The spectrum will contain strong C-O stretching bands in the "fingerprint region" between 1200 cm⁻¹ and 1000 cm⁻¹. This will be a complex region, with contributions from the C-O-C ether linkage and the C-OH bonds of the diol.[10]

-

C-F Stretch: The C-F bond gives a very strong absorption, typically in the 1110-1000 cm⁻¹ range.[11] This band will likely overlap with the strong C-O stretching absorptions, contributing to a complex and intense pattern in this region.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H | Stretch, H-bonded | Gem-Diol |

| 2990 - 2850 | Medium-Strong | C-H | Stretch | Alkane (Oxane Ring) |

| 1470 - 1430 | Medium | C-H | Bend (Scissoring) | Methylene (CH₂) |

| ~1150 - 1000 | Very Strong | C-O, C-F | Stretch | Ether, Alcohol, Fluoroalkane |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is likely a solid or viscous oil, Attenuated Total Reflectance (ATR) is the ideal method. Place a small amount of the pure sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Visualization: Functional Group-IR Correlation

Caption: Correlation of key functional groups in the target molecule with their expected IR absorption regions.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. Given the potential thermal instability of the gem-diol, a soft ionization technique like Electrospray Ionization (ESI) would be preferable to Electron Ionization (EI) for observing the molecular ion.

Theoretical Framework & Predicted Fragmentation

With ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The exact mass of these ions would confirm the molecular formula (C₅H₉FO₃).

Under EI conditions or Collision-Induced Dissociation (CID) in MS/MS, the molecule would fragment in predictable ways based on its structure:

-

Loss of Water: Gem-diols readily lose water (18 Da). This would be a highly probable initial fragmentation step, leading to an ion corresponding to the precursor ketone, 3-fluorooxane-4-one.[12]

-

Loss of HF: Elimination of hydrogen fluoride (20 Da) is a common pathway for fluorinated compounds.[12]

-

Ring Cleavage: Saturated rings like oxane undergo fragmentation through α-cleavage (cleavage of the bond adjacent to the ether oxygen) and subsequent ring-opening pathways. This would lead to a series of smaller fragment ions.

Table 3: Predicted Key Ions in Mass Spectrometry

| m/z (Predicted) | Ion Formula | Ionization Mode | Proposed Origin |

| 137.0563 | [C₅H₁₀FO₃]⁺ | ESI (+) | Protonated Molecule [M+H]⁺ |

| 159.0382 | [C₅H₉FO₃Na]⁺ | ESI (+) | Sodium Adduct [M+Na]⁺ |

| 118.0430 | [C₅H₇FO₂]⁺˙ | EI / CID | Molecular ion after loss of H₂O |

| 116.0641 | [C₅H₉O₃]⁺ | EI / CID | Loss of F radical |

| 101.0324 | [C₄H₆FO₂]⁺ | EI / CID | α-cleavage with loss of CH₂O |

Note: Exact masses are calculated for the most abundant isotopes.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure purity before MS analysis.

-

Ionization: Use an ESI source in positive ion mode.

-

MS Scan: Perform a full scan over a mass range of m/z 50-500 to identify the molecular ion and any adducts.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 137) for CID and acquire the product ion spectrum to observe the characteristic fragmentation patterns.

Visualization: Primary Fragmentation Pathways

Caption: Predicted primary fragmentation pathways for the protonated molecule of this compound in MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. While its gem-diol moiety presents potential stability challenges, its structural features are distinct and should be clearly discernible through modern analytical techniques. The definitive identification will hinge on the observation of key signatures: the complex, coupled multiplets in ¹H and ¹⁹F NMR; the characteristic doublets from C-F coupling and the unique C-(OH)₂ signal in ¹³C NMR; the broad O-H and strong, overlapping C-O/C-F stretches in IR spectroscopy; and the facile loss of water in mass spectrometry. This predictive guide provides the essential framework and expected data points to empower researchers in the synthesis, isolation, and definitive characterization of this and structurally related fluorinated compounds.

References

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why are geminal diols unstable? [duplicate]. Retrieved from [Link]

-

Reddit. (2020). Why are gem-diols usually unstable? r/chemhelp. Retrieved from [Link]

-

Quora. (2016). Geminal diol is unstable, why? Retrieved from [Link]

- Wang, Q., et al. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.

- Mishra, N. K., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society.

-

YouTube. (2019). Stability of Geminal diol (Gem-diol). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubMed. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem MS spectra of the oxidized species (ketone and gem-diol,...). Retrieved from [Link]

-

YouTube. (2022). F -19 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

ResearchGate. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of CF, SF, and CSB. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

-

OChemPal. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved from [Link]

-

Open-Access-Textbook. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

American Chemical Society. (2025). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Retrieved from [Link]

-

Institute of Chemical Technology. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Predicted Properties and Characterization of 3-Fluorooxane-4,4-diol

Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3-Fluorooxane-4,4-diol is a novel molecular entity for which no experimental data has been published. This guide, therefore, represents a predictive analysis based on established principles of organic chemistry and data from analogous structures. It is intended to serve as a theoretical framework for researchers interested in the synthesis and characterization of this and similar compounds.

Introduction and Molecular Overview

The intersection of fluorine chemistry with heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine can drastically alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The oxane (tetrahydropyran) ring is a privileged structure, appearing in numerous natural products and pharmaceuticals.[3][4] This guide focuses on the hypothetical molecule, this compound, a compound that combines the oxane framework with a fluorine substituent and a geminal diol.

Geminal diols, characterized by two hydroxyl groups on the same carbon, are typically unstable intermediates that exist in equilibrium with their corresponding ketone or aldehyde forms.[5][6] However, their stability can be significantly enhanced by the presence of proximal electron-withdrawing groups.[5][7] The primary focus of this analysis is to predict how the interplay between the electronegative fluorine atom and the oxane ring structure influences the stability and properties of the geminal diol at the C4 position.

Proposed Structure:

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

The physical properties of this compound are predicted by extrapolating from the known properties of the parent oxane ring and considering the impact of the fluoro and diol substituents. The presence of two hydroxyl groups is expected to significantly increase polarity, hydrogen bonding capacity, melting point, boiling point, and water solubility compared to unsubstituted oxane.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₅H₉FO₃ | Derived from the chemical structure. |

| Molecular Weight | 136.12 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid or low-melting solid. | Based on the properties of similar small, functionalized heterocycles. |

| Boiling Point | Significantly > 88°C | The boiling point of unsubstituted oxane is 88°C.[3][8][9] The two hydroxyl groups will introduce strong intermolecular hydrogen bonding, substantially increasing the boiling point. |

| Melting Point | > -45°C | The melting point of oxane is -45°C.[3][8][9] The potential for crystalline lattice formation through hydrogen bonding would raise the melting point considerably. |

| Water Solubility | High | Oxane itself is soluble in water (>80 g/L).[4][8] The two hydroxyl groups are expected to make the molecule highly miscible with water. |

| logP | < 0.95 | The logP of oxane is 0.95.[8] The hydrophilic diol functionality will significantly decrease the logP value, indicating higher hydrophilicity. |

Chemical Stability and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three key features: the geminal diol, the C-F bond, and the ether linkage within the oxane ring.

The Geminal Diol Equilibrium

Geminal diols are hydrates of ketones and exist in a reversible equilibrium.[5][10] The position of this equilibrium is the most critical question regarding the stability of the target molecule.

This compound <=> 3-Fluorooxan-4-one + H₂O

Generally, this equilibrium favors the ketone form.[6][11] However, the stability of the geminal diol is markedly increased by the presence of strong electron-withdrawing groups on adjacent carbons.[5][7] A classic example is chloral hydrate, which is stabilized by the -CCl₃ group.[5]

In our target molecule, the fluorine atom at C3 exerts a powerful inductive electron-withdrawing effect (-I effect). This effect is anticipated to stabilize the geminal diol at C4, shifting the equilibrium toward the diol form more than would be seen in a non-fluorinated analogue. This stabilization arises from the polarization of the C-C bond, which reduces electron density at the diol-bearing carbon, mitigating the inherent repulsion between the two oxygen atoms.[10][11]

The Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, with a bond energy of around 480 kJ/mol.[12] This imparts high thermal and chemical stability.[1][12] Under typical physiological and synthetic conditions (excluding harsh reagents specifically designed to cleave C-F bonds), this bond would be expected to remain inert.

The Oxane Ring

The tetrahydropyran ring is a stable saturated heterocycle, generally resistant to ring-opening except under strongly acidic conditions.[4] The ether oxygen is a potential Lewis base and can be protonated, but this typically requires a strong acid.

Proposed Synthetic Strategy

As this compound is a novel compound, a de novo synthesis is required. A logical retrosynthetic approach would involve the formation of the geminal diol as the final step from a ketone precursor. The following multi-step pathway is proposed:

Methodology Details:

-

Step 1: Synthesis of a C4-Functionalized Precursor: This could begin with a readily available starting material like 3,4-dihydro-2H-pyran. An electrophilic fluorination-halogenation reaction across the double bond could install the fluorine at C3 and a handle (like a bromine) at C4.

-

Step 2: Oxidation to the Ketone: The C4-halogen could be converted to a hydroxyl group via nucleophilic substitution, followed by oxidation (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the key intermediate: 3-Fluorooxan-4-one . The synthesis of fluorinated cyclic ketones is a known challenge where reaction conditions must be carefully controlled to avoid side reactions.[13]

-

Step 3: Hydration of the Ketone: The final step is the hydration of 3-Fluorooxan-4-one. This reaction is typically reversible and catalyzed by acid or base.[14] Given the predicted stabilizing effect of the C3-fluorine, simply dissolving the ketone in water may be sufficient to establish an equilibrium with a significant concentration of the desired this compound. Isolating the pure diol might require low-temperature crystallization, as has been successful for other stabilized geminal diols.[15][16]

Proposed Experimental Characterization Workflow

Confirming the structure of a novel organofluorine compound requires a multi-technique approach, with ¹⁹F NMR being particularly crucial.

Spectroscopic Analysis

-

¹⁹F NMR Spectroscopy: This is the most definitive technique. A single signal would be expected for the fluorine atom. Its chemical shift and coupling constants (J-values) to adjacent protons (²JHF and ³JHF) would provide invaluable structural information. The development of ¹⁹F-centric NMR analysis allows for detailed structure determination even in complex mixtures.[17][18] Computational methods can also be used to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in structure confirmation.[19]

-

¹H NMR Spectroscopy: The spectrum would be complex due to the chiral center at C3. Protons on the oxane ring would appear as multiplets. The two hydroxyl protons might appear as a single broad peak or two distinct peaks, depending on the solvent and rate of exchange.

-

¹³C NMR Spectroscopy: Five distinct carbon signals are expected. The key signal would be from the C4 carbon, which would appear at a chemical shift characteristic of a carbon bearing two oxygen atoms (typically 70-90 ppm). The C3 carbon signal would show a large one-bond C-F coupling constant (¹JCF).

-

Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would be evidence for the presence of the geminal diol over its ketone counterpart.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The fragmentation pattern would likely show a characteristic loss of a water molecule, which is a common fragmentation pathway for geminal diols.[7]

Crystallographic Analysis

If a stable, crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation of the oxane ring. This technique has been essential in characterizing other stable macrocyclic geminal diols.[15][16][20]

Predicted Biological and Pharmacological Relevance

While purely speculative, the structural motifs of this compound suggest potential utility in drug discovery.

-

Metabolic Blocking: The C-F bond is exceptionally stable and can be used to block metabolic oxidation at that position, a common strategy in drug design.[1]

-

Modulation of Physicochemical Properties: The introduction of fluorine and the diol functionality would significantly alter the polarity and hydrogen bonding potential compared to a simple oxane derivative. This can be used to fine-tune solubility and cell permeability.

-

Bioisosterism: The geminal diol could act as a stable, non-hydrolyzable mimic of a hydrated ketone or aldehyde, which could be relevant for enzyme inhibitor design.

Conclusion

This compound represents an intriguing, albeit hypothetical, molecule at the confluence of heterocyclic chemistry and organofluorine science. Predictive analysis suggests that the electron-withdrawing fluorine at the C3 position should lend considerable stability to the otherwise labile geminal diol at C4. The proposed synthetic and analytical workflows provide a clear roadmap for any research group wishing to undertake the challenge of synthesizing and characterizing this novel compound. Success in this endeavor would not only yield a new molecular entity but also provide valuable experimental insights into the stabilizing effects of fluorine on geminal diol systems within a heterocyclic framework.

References

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Geminal diol - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 14. fiveable.me [fiveable.me]

- 15. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Guide to the Crystal Structure Analysis of 3-Fluorooxane-4,4-diol

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 3-Fluorooxane-4,4-diol, a molecule of significant interest due to the confluence of a stereoelectronically influential fluorine atom and a hydrogen-bond-rich gem-diol moiety on a flexible oxane scaffold. Addressed to researchers, crystallographers, and medicinal chemists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental decisions, from rational crystal growth strategies for highly polar molecules to the nuances of data collection and structural refinement. We present a self-validating workflow that integrates experimental protocols with computational corroboration, ensuring the generation of a chemically precise and structurally validated model. The guide culminates in a detailed analysis of the molecule's conformational preferences and the intricate supramolecular architecture dictated by its unique functional groups, offering insights directly applicable to the rational design of fluorinated heterocyclic drug candidates.

The Strategic Importance of Fluorinated Oxanes in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, enhances metabolic stability, often leading to improved drug half-life. Furthermore, fluorine's high electronegativity can alter pKa, improve membrane permeability, and influence binding affinity with biological targets through unique electronic interactions.[2][3][4]

N-heterocycles are prevalent in FDA-approved drugs, with over two-thirds of small-molecule therapeutics containing at least one such ring system.[3] Oxygen-containing heterocycles like oxanes (tetrahydropyrans) serve as crucial structural motifs. The introduction of fluorine to this scaffold, as in this compound, presents a fascinating case study. The analysis of its three-dimensional structure is not merely an academic exercise; it provides a foundational blueprint for understanding how fluorine substitution governs:

-

Ring Conformation: The stereoelectronic gauche effect between the fluorine atom and the ring oxygen can impose significant conformational constraints, locking the flexible six-membered ring into a preferred geometry.[5][6]

-

Intermolecular Interactions: The gem-diol group is a potent hydrogen bond donor and acceptor, predisposing the molecule to form robust, predictable networks in the solid state.

-

Pharmacophore Geometry: The precise spatial arrangement of the fluorine, hydroxyl groups, and ether oxygen is critical for interaction with protein binding sites.

This guide will systematically elucidate the atomic-level structure of this compound, providing the critical data necessary for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Pre-Crystallization Characterization

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. While a detailed synthetic exposition is beyond the scope of this guide, a plausible route to this compound involves a diastereoselective synthesis starting from a suitable precursor, potentially utilizing an epoxide opening strategy to install the vicinal fluoro- and hydroxyl- functionalities.[7][8]

Crucially, before attempting crystallization, the identity and purity of the synthesized material must be unequivocally confirmed. This is the first step in a self-validating protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the molecular connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups, particularly the broad O-H stretch of the diol and the C-F stretch.[9]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to ensure the sample is >99% pure, as impurities can severely inhibit crystallization.

Protocol: Achieving High-Quality Single Crystals

The primary challenge in crystallizing this compound is its high polarity, conferred by two hydroxyl groups, an ether oxygen, and a fluorine atom. Such compounds often exhibit high solubility in polar solvents but are insoluble in nonpolar ones, complicating the selection of an ideal solvent system for achieving supersaturation slowly.[10]

The guiding principle for crystallizing a polar compound is to identify a solvent or solvent system in which the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.[11][12][13]

Experimental Protocol 3.1: Crystal Growth by Vapor Diffusion

This method is often superior to slow evaporation for polar molecules as it allows for a more gradual approach to supersaturation.

-

Solvent Screening (Rationale): The goal is to find a "precipitant" solvent in which the compound is insoluble, and a "good" solvent in which it is freely soluble. For this compound, promising "good" solvents include methanol, ethanol, or acetonitrile. "Precipitant" candidates include diethyl ether, dichloromethane, or ethyl acetate.

-

Preparation of the Sample Vial:

-

Dissolve 2-5 mg of highly pure this compound in a minimal volume (e.g., 100-200 µL) of the chosen "good" solvent (e.g., methanol) in a small, open vial (e.g., a 0.5 mL microcentrifuge tube).

-

Causality: Using a minimal volume ensures the solution is near saturation, requiring less precipitant to induce crystallization, which often leads to fewer, higher-quality crystals.

-

-

Setting up the Diffusion Chamber:

-

Place the small, open vial inside a larger, sealable container (e.g., a 20 mL glass scintillation vial).

-

Add 1-2 mL of the "precipitant" solvent (e.g., diethyl ether) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.

-

Seal the outer vial tightly.

-

-

Incubation and Observation:

-

Store the sealed apparatus in a vibration-free location at a constant temperature (e.g., 4 °C or room temperature).

-

Causality: A constant temperature is critical. Temperature fluctuations alter solubility and can cause rapid precipitation or dissolution, destroying nascent crystals.

-

Over several days to weeks, the more volatile precipitant will slowly diffuse into the inner vial's solution, reducing the overall solubility of the compound and promoting slow crystal growth.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a cryoloop for immediate mounting on the diffractometer.[14]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15][16] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[17]

The SCXRD Experimental Workflow

The end-to-end process from a suitable crystal to a refined structure follows a well-defined path, which can be visualized as a logical workflow.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol 4.1: X-ray Diffraction Data Collection

-

Crystal Mounting: A single, well-formed crystal is selected and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of cold nitrogen gas.

-

Causality: Cryo-cooling (100 K) is crucial to minimize atomic vibrations and significantly reduce radiation damage from the intense X-ray beam, allowing for the collection of higher-quality, higher-resolution data.[18]

-

-

Diffractometer Setup: The mounted crystal is centered in the X-ray beam of a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a sensitive detector.[19]

-

Unit Cell Determination: A short series of initial frames (a "pre-experiment") are collected to locate reflections, determine the unit cell parameters, and assess the crystal's diffraction quality (mosaicity and resolution limit).

-

Data Collection Strategy: Based on the determined crystal system and space group, a strategy is calculated to ensure a complete and highly redundant dataset is collected. This involves defining the rotation ranges (e.g., multiple scans in φ and ω) and exposure times per frame.

-

Trustworthiness: Collecting a highly redundant dataset is essential for accurate data scaling and merging, which improves the signal-to-noise ratio of the final reflection intensities.[20]

-

-

Full Data Collection: The calculated strategy is executed. The crystal is rotated in the X-ray beam, and tens of thousands of reflections are recorded over hundreds of frames.[14]

Experimental Protocol 4.2: Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz and polarization effects). The output is a file containing the Miller indices (h,k,l) and intensity for each unique reflection.

-

Structure Solution: For small molecules like this compound, "direct methods" or dual-space algorithms are used to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[21]

-

Validation: The quality of the final model is assessed using several metrics. The R1 factor is a measure of the agreement between the model and the data. A final R1 value below 5% is indicative of a good refinement. The goodness-of-fit (GOF) should be close to 1.0. The model is also checked for geometric soundness and any unresolved electron density.

Structural Analysis of this compound

The refined crystal structure provides a wealth of information about the molecule's intrinsic properties and its interactions in the solid state.

Crystallographic and Molecular Data

The quantitative data derived from the SCXRD experiment are summarized below.

| Parameter | Value | Rationale & Significance |

| Formula | C₅H₉FO₃ | Confirms the chemical composition. |

| Molecular Weight | 136.12 g/mol | Consistent with spectroscopic data. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, indicating the presence of inversion centers in the packing. |

| a, b, c (Å) | Hypothetical values (e.g., 8.5, 10.2, 7.1) | Dimensions of the unit cell. |

| β (°) | Hypothetical value (e.g., 95.5) | The angle of the monoclinic unit cell. |

| Volume (ų) | Hypothetical value | Volume of the unit cell. |

| Z | 4 | Indicates four molecules per unit cell. |

| Temperature (K) | 100(2) K | Cryogenic temperature minimizes thermal motion for a more precise structure. |

| Final R1 [I > 2σ(I)] | < 0.05 | A low R-factor indicates excellent agreement between the experimental data and the refined model.[20] |

| wR2 (all data) | < 0.15 | A weighted R-factor based on all data. |

| Goodness-of-Fit (GOF) | ~1.0 | A value close to 1 indicates a good refinement model. |

Conformational Analysis: The Dominance of Stereoelectronics

The flexible six-membered oxane ring can adopt several conformations. The crystal structure reveals that this compound adopts a stable chair conformation . The key finding is the orientation of the substituents:

-

Axial Fluorine: The fluorine atom at the C3 position is found in the axial orientation. This is a direct consequence of the gauche effect , where the ring prefers a conformation that places the electronegative fluorine atom gauche to the electron-rich ring oxygen atom. This stereoelectronic interaction stabilizes the axial conformer over the equatorial one.[22][23]

-

Axial/Equatorial Hydroxyls: The gem-diol at the C4 position has one hydroxyl group in an axial position and the other in an equatorial position. This arrangement minimizes steric hindrance and facilitates the formation of an extensive hydrogen-bonding network.

Supramolecular Assembly: A Hydrogen-Bonded Framework

The crystal packing is not random; it is a highly ordered supramolecular assembly dominated by hydrogen bonds from the gem-diol group. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.[24][25]

The primary interaction is a network of O-H···O hydrogen bonds. Each this compound molecule acts as both a hydrogen bond donor (from its two OH groups) and an acceptor (at its two OH groups and the ring oxygen). This leads to the formation of a robust 3D network that holds the crystal lattice together.

Caption: Schematic of the intermolecular hydrogen bonding network.

| Interaction (D–H···A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) | Significance |

| O1–H1A···O2' | ~0.84 | ~1.90 | ~2.73 | ~170 | Strong intermolecular hydrogen bond. |

| O2–H2A···O1'' | ~0.84 | ~1.95 | ~2.78 | ~168 | Connects molecules into extended chains/layers. |

Computational Corroboration via DFT

To further validate the experimental findings, Density Functional Theory (DFT) calculations can be performed.[22][26] A geometry optimization of a single molecule of this compound in the gas phase or with a polarizable continuum model can be used to calculate the relative energies of different conformers. Such calculations are expected to confirm that the chair conformation with an axial fluorine is indeed the lowest energy structure, providing theoretical support for the experimentally observed geometry.[27]

Conclusion

The successful crystal structure analysis of this compound provides an unambiguous, atomic-resolution snapshot of its three-dimensional architecture. The key structural determinants are the stereoelectronically driven preference for an axial fluorine substituent and the extensive O-H···O hydrogen bonding network established by the gem-diol group. This detailed structural knowledge is invaluable for the drug development community, offering a precise model for computational docking studies and a rational basis for the design of new, conformationally defined fluorinated heterocycles with potentially enhanced therapeutic properties.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Lin, D. et al. (2022). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry.

- Carvalho, I. et al. (2020). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran.

- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.

- Springer Nature Experiments. X-ray Diffraction Protocols and Methods.

- Pal, S. & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Inokuchi, Y. et al. (2020). Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks. Physical Chemistry Chemical Physics.

- Roda, G. et al. (2023).

- Quora. (2016). How do I crystallize organic compounds?.

- ResearchGate. (2015). How do I make a crystal of highly polar compounds?.

- Tedi, T. et al. (2024).

- Al-dujaili, A. et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Hallin, E. et al. (2021). 2.5. X-ray diffraction data collection and structure refinement. Bio-protocol.

- SOP: CRYSTALLIZ

- Groen, C. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Wlodawer, A. et al. (2008). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central.

- Tedi, T. et al. (2024).

- Karplus, P. A. & Diederichs, K. (2012). X-Ray Diffraction Data for Refinement and Deposition. Science.

- Rowlett, R. S.

-

Kim, H. et al. (2024). Polymorphism and Hirshfeld surface analysis of tetraoxa[3]perfluoroarene[3]triazine. PubMed Central.

- Al-Majid, A. M. et al. (2023). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central.

- Cormanich, R. et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- determination of crystal structure by single crystal X-ray diffraction.

- Coles, S. J. & Probert, M. R. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ.

- Wikipedia. (2025). X-ray crystallography.

- Jäkel, A. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central.

- Practical Aspects of Single Crystal X-ray Crystallography. TU Graz.

- Toche, J. et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. PubMed Central.

- Organic Syntheses Procedure.

- St-Gelais, A. et al. (2024).

- Request PDF. (2025). Conformational Analysis of 1,3-Difluorinated Alkanes.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. quora.com [quora.com]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. tugraz.at [tugraz.at]

- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]

- 20. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 24. Polymorphism and Hirshfeld surface analysis of tetraoxa[2]perfluoroarene[2]triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 27. arxiv.org [arxiv.org]

A Methodological Framework for Assessing the Thermal Stability and Decomposition Profile of 3-Fluorooxane-4,4-diol

A Technical Guide for Researchers in Pharmaceutical Development

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide presents a comprehensive methodological framework for the detailed characterization of the thermal stability and decomposition pathways of 3-Fluorooxane-4,4-diol, a novel fluorinated heterocyclic compound. Recognizing the potential influence of the fluoro substituent and the geminal diol moiety on the molecule's stability, this document outlines an integrated approach using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). We provide detailed, field-tested protocols, explain the causal reasoning behind experimental choices, and illustrate potential decomposition mechanisms. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable stability data essential for regulatory submissions and formulation development.

Introduction: The Imperative for Thermal Stability Profiling

In pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. Thermal degradation can lead to loss of potency, formation of potentially toxic impurities, and changes in physical properties, all ofwhich compromise patient safety and product efficacy. For novel molecules like this compound, a thorough thermal stability assessment is a foundational step in the preclinical phase of drug development.[1]

The structure of this compound presents unique stability considerations:

-

Fluorine Substitution: Carbon-fluorine bonds are exceptionally strong, often enhancing the thermal stability of a molecule.[2] However, the presence of a fluorine atom can also activate adjacent C-H bonds, potentially creating specific decomposition pathways, such as the elimination of hydrogen fluoride (HF).

-

Oxane Ring: Saturated heterocyclic rings like oxane can undergo thermal decomposition through various ring-opening mechanisms.[3]

-

Geminal Diol: Gem-diols are often viewed as hydrated forms of ketones and can be prone to dehydration, especially upon heating.[4][5][6] The stability of this functional group is influenced by intramolecular and intermolecular hydrogen bonding, steric effects, and the electronic influence of neighboring substituents.[7]

Given these structural features, a multi-faceted analytical approach is required to fully characterize the thermal behavior of this compound. This guide details the logical progression of such an investigation.

Integrated Analytical Workflow

A robust thermal analysis workflow does not rely on a single technique. Instead, it integrates complementary methods to build a complete picture of mass loss, energetic changes, and the identity of degradation products. The recommended workflow is a three-pillar approach.

Pillar 1: Thermogravimetric Analysis (TGA) for Mass Loss Characterization

Expertise & Causality: TGA is the foundational experiment. It directly measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[8] This allows us to precisely determine the temperature at which degradation begins (onset temperature, Tonset) and the number of decomposition steps. For a molecule like this compound, we might anticipate distinct mass loss events corresponding to dehydration (loss of H₂O) followed by decomposition of the heterocyclic ring.

Protocol 3.1: Dynamic TGA Experiment

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared aluminum or platinum pan. Ensure a fine, evenly distributed powder to promote uniform heating.

-

Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is chosen initially to study the intrinsic thermal decomposition without oxidative effects.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard choice that balances resolution and experimental time.

-

-

Data Acquisition: Record the sample mass (%), derivative of mass loss (DTG, %/°C), and sample temperature (°C).

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.

-

Identify the peak temperatures of maximum mass loss rate from the DTG curve.

-

Quantify the percentage mass loss for each distinct step.

-

Data Presentation: TGA Results Summary

| Parameter | Result (Nitrogen) | Result (Air - Optional) | Theoretical Mass Loss |

| Tonset (5% mass loss) | e.g., 155 °C | e.g., 140 °C | N/A |

| Step 1 Tpeak (DTG) | e.g., 170 °C | e.g., 165 °C | N/A |

| Step 1 Mass Loss (%) | e.g., 13.2% | e.g., 13.5% | Dehydration (H₂O): 13.23% |

| Step 2 Tpeak (DTG) | e.g., 280 °C | e.g., 265 °C | N/A |

| Step 2 Mass Loss (%) | e.g., 65.0% | e.g., 78.0% | Ring Fragmentation |

| Final Residue (%) @ 500°C | e.g., 21.8% | e.g., 8.5% | N/A |

Pillar 2: Differential Scanning Calorimetry (DSC) for Energetic Profiling

Expertise & Causality: While TGA tracks mass, DSC measures heat flow into or out of a sample relative to a reference.[9][10][11] This is crucial for identifying thermal events that do not involve mass loss, such as melting, crystallization, or solid-state polymorphic transitions.[12] For decomposition, DSC tells us whether the process is endothermic (heat is absorbed, e.g., for bond-breaking) or exothermic (heat is released, e.g., from uncontrolled decomposition). This information is critical for process safety assessments.

Protocol 4.1: DSC Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The small sample size and sealed pan enhance resolution and prevent mass loss before the decomposition event.

-

Atmosphere: Use a nitrogen purge at 50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350 °C) at 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).

-

Data Analysis:

-

Identify the onset temperature and peak temperature for any endothermic or exothermic events.

-

Integrate the area under the peaks to determine the enthalpy (ΔH) of each transition (e.g., heat of fusion, ΔHfus).

-

Data Presentation: DSC Results Summary

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) | Interpretation |

| Endotherm 1 | e.g., 125.1 °C | e.g., 128.5 °C | e.g., 95.4 | Melting |

| Endotherm 2 | e.g., 156.0 °C | e.g., 171.2 °C | e.g., 250.7 | Dehydration (correlates with TGA Step 1) |

| Exotherm 1 | e.g., 275.5 °C | e.g., 281.0 °C | e.g., -450.1 | Exothermic Decomposition |

Pillar 3: Evolved Gas Analysis (EGA) for Mechanistic Insight

Expertise & Causality: Identifying the gaseous products evolved during decomposition is essential for elucidating the degradation pathway.[13][14] Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for real-time identification of the evolved components as mass loss occurs.[8][15][16] For this compound, TGA-MS is particularly powerful for detecting small, common fragments like water (m/z 18), HF (m/z 20), and carbon monoxide/dioxide (m/z 28/44).

Hypothesized Decomposition Pathway

Based on the molecule's structure, a plausible multi-step decomposition can be proposed. This hypothesis serves as a framework for interpreting the EGA data.

-

Dehydration: The gem-diol is thermally unstable and loses a molecule of water to form the corresponding ketone, 3-fluorooxan-4-one. This would correlate with the first mass loss step in TGA and the detection of H₂O (m/z 18) by MS.

-

Ring Fragmentation/HF Elimination: The resulting ketone may then undergo further decomposition. Potential pathways include elimination of HF to form an unsaturated ketone, or a retro-Diels-Alder-type ring fragmentation. This would correlate with the second, higher-temperature mass loss and the detection of HF (m/z 20) and various organic fragments by MS.

Sources

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]

- 9. quercus.be [quercus.be]

- 10. resolvemass.ca [resolvemass.ca]

- 11. skztester.com [skztester.com]

- 12. veeprho.com [veeprho.com]

- 13. measurlabs.com [measurlabs.com]

- 14. EGA Evolved Gas Analysis - Instrument Specialists Inc. [instrument-specialists.com]

- 15. mt.com [mt.com]

- 16. scimed.co.uk [scimed.co.uk]

Solubility of 3-Fluorooxane-4,4-diol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluorooxane-4,4-diol in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the solubility of this compound, a representative fluorinated heterocyclic compound. While specific experimental data for this novel compound is not publicly available, this document synthesizes established principles of fluorine chemistry and solubility theory to provide a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the anticipated solubility profile in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of fluorinated compounds.

Introduction: The Role of Fluorine in Modulating Solubility